6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the chromene ring.
Methoxylation: Introduction of a methoxy group at the 8th position.
Amidation: Formation of the carboxamide group by reacting with an appropriate amine.
Cyclohexenylation: Introduction of the cyclohexen-1-yl group through a suitable coupling reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions).
Scientific Research Applications
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide: Another brominated chromene derivative with different substituents.
6-bromo-1-hexene: A simpler brominated compound used in various chemical reactions.
2-(1-cyclohexenyl)cyclohexanone: A cyclohexenyl derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-24-16-11-14(20)9-13-10-15(19(23)25-17(13)16)18(22)21-8-7-12-5-3-2-4-6-12/h5,9-11H,2-4,6-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERJVNYTGNXMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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